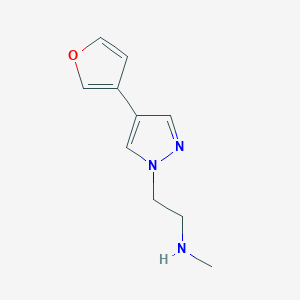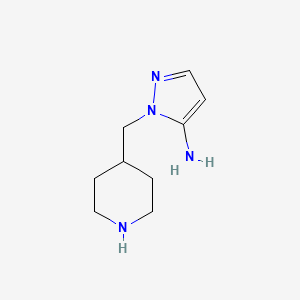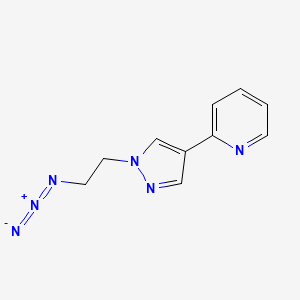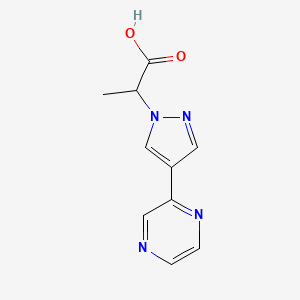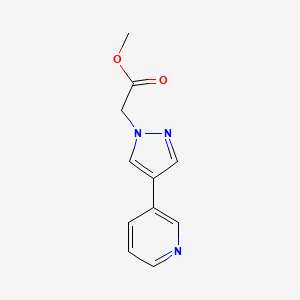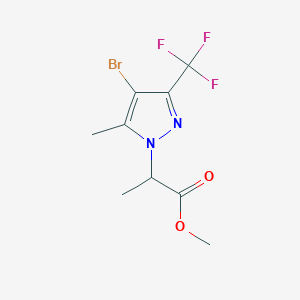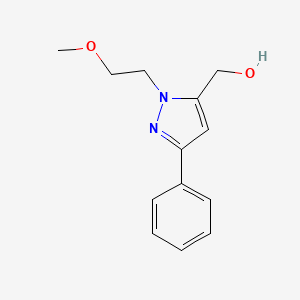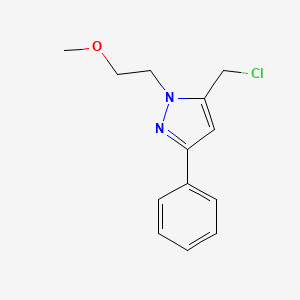
4-Brom-1-ethyl-5-methyl-3-phenyl-1H-pyrazol
Übersicht
Beschreibung
Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two nitrogen atoms . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Synthesis Analysis
Pyrazoles can be synthesized through various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
Molecular Structure Analysis
The pyrazole ring is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions. For example, they can participate in [3 + 2] cycloaddition reactions, condensations with ketones and aldehydes, and oxidative cyclization of β,γ-unsaturated hydrazones .
Physical and Chemical Properties Analysis
The physical and chemical properties of a specific pyrazole compound will depend on its exact structure. For example, 4-bromopyrazole has a molecular weight of 146.973 and is slightly soluble in water .
Wissenschaftliche Forschungsanwendungen
Synthese von Bipyrazolen
“4-Brom-1-ethyl-5-methyl-3-phenyl-1H-pyrazol” kann als Ausgangsstoff für die Synthese von 1,4′-Bipyrazolen dienen, bei denen es sich um Verbindungen handelt, die aus zwei Pyrazolringen bestehen, die durch eine Brücke miteinander verbunden sind. Diese Bipyrazole haben verschiedene Anwendungen, beispielsweise als Liganden in der Koordinationschemie .
Pharmazeutische Anwendungen
Diese Verbindung kann auch bei der Synthese verschiedener pharmazeutischer und biologisch aktiver Verbindungen verwendet werden. Beispielsweise kann sie an der Herstellung von Inhibitoren beteiligt sein, die bei der Entwicklung von Medikamenten zur Behandlung verschiedener Krankheiten eine Rolle spielen können .
Katalyse
In der Katalyse sind Pyrazolderivate dafür bekannt, Reaktionen durch ihre Funktion als Katalysatoren zu erleichtern. Obwohl spezifische Anwendungen für “this compound” nicht im Detail beschrieben werden, legt seine strukturelle Ähnlichkeit mit anderen Pyrazolen einen möglichen Einsatz in diesem Bereich nahe .
Materialwissenschaft
Pyrazolderivate werden manchmal zur Herstellung von Materialien mit einzigartigen Eigenschaften verwendet. Sie können mit Metallen feste hexakoordinierte Komplexe bilden, die in der Materialwissenschaft zur Herstellung neuer Arten von Materialien nützlich sein könnten .
Theoretische und experimentelle Chemie
Die Struktur und Reaktivität der Verbindung kann mithilfe theoretischer und experimenteller Methoden untersucht werden, um ihre Chemie besser zu verstehen und neue Reaktionen und Synthesen zu erforschen .
Mehrkomponenten-Syntheseanwendungen
Der Pyrazolkern, der Teil der Struktur der Verbindung ist, wird oft mit verschiedenen Strategien wie Mehrkomponentenansätzen synthetisiert. Diese Methoden können angewendet werden, um eine Vielzahl von Derivaten mit potenziellen Anwendungen in verschiedenen Bereichen der Chemie zu erstellen .
Wirkmechanismus
Target of Action
Pyrazole derivatives, in general, have been known to interact with a variety of biological targets, influencing their function .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, a phenomenon that may influence their reactivity and interaction with biological targets .
Biochemical Pathways
Pyrazole derivatives have been known to influence a variety of biochemical pathways, depending on their specific structure and the biological targets they interact with .
Pharmacokinetics
The properties of pyrazole derivatives can vary widely depending on their specific structure .
Result of Action
Pyrazole derivatives have been known to exhibit a variety of biological activities, depending on their specific structure and the biological targets they interact with .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .
Safety and Hazards
Zukünftige Richtungen
Pyrazoles continue to be a focus of research due to their wide range of applications. They are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . Future research will likely continue to explore new synthetic techniques and applications for pyrazole derivatives.
Biochemische Analyse
Biochemical Properties
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit oxidative phosphorylation, the ATP-32P exchange reaction, and energy-dependent and independent calcium uptake . These interactions suggest that 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole can modulate cellular energy metabolism and calcium signaling pathways, which are crucial for numerous cellular processes.
Cellular Effects
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to reduce acetylcholinesterase levels significantly in treated groups compared to control groups . This reduction in acetylcholinesterase levels can impact neural transmission and other cholinergic functions in cells.
Molecular Mechanism
At the molecular level, 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole exerts its effects through various binding interactions with biomolecules. It is known to inhibit oxidative phosphorylation and the ATP-32P exchange reaction . These inhibitory actions suggest that the compound can interfere with the electron transport chain and ATP synthesis, leading to alterations in cellular energy production. Additionally, its impact on calcium uptake indicates potential interactions with calcium channels or transporters.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that it can inhibit oxidative phosphorylation and calcium uptake over extended periods . These long-term effects suggest that the compound may have sustained impacts on cellular energy metabolism and calcium signaling.
Dosage Effects in Animal Models
The effects of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating cellular processes without causing significant toxicity. At higher doses, it can lead to toxic or adverse effects, such as disruptions in cellular energy metabolism and calcium homeostasis . These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. Its inhibition of oxidative phosphorylation suggests interactions with components of the electron transport chain . Additionally, its impact on calcium uptake indicates potential involvement in calcium signaling pathways, which are essential for numerous metabolic processes.
Transport and Distribution
The transport and distribution of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to inhibit calcium uptake suggests that it may interact with calcium transporters or channels . These interactions can affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is crucial for its activity and function. The compound’s interactions with calcium transporters and channels suggest that it may be localized to regions involved in calcium signaling, such as the endoplasmic reticulum and mitochondria . These localizations can impact its ability to modulate cellular processes and exert its biochemical effects.
Eigenschaften
IUPAC Name |
4-bromo-1-ethyl-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOOQLOWEYHUANL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


